Spiramide
Spiramide
Spiramide is an azaspiro compound that consists of 1,3,8-triazaspiro[4.5]decan-4-one having a phenyl group attached to N-1 and a 3-(4-fluorophenoxy)propyl attached to N-8. Selective 5-HT antagonist, which binds to 5-HT2 sites as potently as spiperone but has lower affinity for 5-HT2C receptors. Also a high affinity D2 receptor antagonist (Ki = 3 nM). Lacks the disruptive effect of spiperone on animal behaviour. It has a role as a dopaminergic antagonist and a serotonergic antagonist. It is an azaspiro compound, an organofluorine compound, an aromatic ether, a tertiary amino compound and a member of piperidines.
Brand Name:
Vulcanchem
CAS No.:
510-74-7
VCID:
VC0543692
InChI:
InChI=1S/C22H26FN3O2/c23-18-7-9-20(10-8-18)28-16-4-13-25-14-11-22(12-15-25)21(27)24-17-26(22)19-5-2-1-3-6-19/h1-3,5-10H,4,11-17H2,(H,24,27)
SMILES:
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCOC4=CC=C(C=C4)F
Molecular Formula:
C22H26FN3O2
Molecular Weight:
383.5 g/mol
Spiramide
CAS No.: 510-74-7
Inhibitors
VCID: VC0543692
Molecular Formula: C22H26FN3O2
Molecular Weight: 383.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 510-74-7 |
---|---|
Product Name | Spiramide |
Molecular Formula | C22H26FN3O2 |
Molecular Weight | 383.5 g/mol |
IUPAC Name | 8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
Standard InChI | InChI=1S/C22H26FN3O2/c23-18-7-9-20(10-8-18)28-16-4-13-25-14-11-22(12-15-25)21(27)24-17-26(22)19-5-2-1-3-6-19/h1-3,5-10H,4,11-17H2,(H,24,27) |
Standard InChIKey | FJUKDAZEABGEIH-UHFFFAOYSA-N |
SMILES | C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCOC4=CC=C(C=C4)F |
Canonical SMILES | C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCOC4=CC=C(C=C4)F |
Appearance | Solid powder |
Description | Spiramide is an azaspiro compound that consists of 1,3,8-triazaspiro[4.5]decan-4-one having a phenyl group attached to N-1 and a 3-(4-fluorophenoxy)propyl attached to N-8. Selective 5-HT antagonist, which binds to 5-HT2 sites as potently as spiperone but has lower affinity for 5-HT2C receptors. Also a high affinity D2 receptor antagonist (Ki = 3 nM). Lacks the disruptive effect of spiperone on animal behaviour. It has a role as a dopaminergic antagonist and a serotonergic antagonist. It is an azaspiro compound, an organofluorine compound, an aromatic ether, a tertiary amino compound and a member of piperidines. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 3824-91-7 (mono-hydrochloride salt) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 8-(3-(4-Fluorophenoxy) propyl)-1-phenyl-1,3,8-triazaspiro(4, 5)decan-4-one AMI-193 spiramide spiramide hydrochloride spiramide monohydrochloride |
Reference | 1: Kjellberg B, Randrup A. Partial restoration by a neuroleptic (spiramide) of items of grooming behaviour suppressed by amphetamine. Arch Int Pharmacodyn Ther. 1974 Jul;210(1):61-6. PubMed PMID: 4474849. 2: Nielsen EB, Lyon M. Drinking behaviour and brain dopamine: antagonistic effect of two neuroleptic drugs (pimozide and spiramide) upon amphetamine-or apomorphine-induced hypodipsia. Psychopharmacologia. 1973 Dec 20;33(4):299-308. PubMed PMID: 4776656. 3: Platica M, Doody J, Mandeli JP, Hollander VP. Role of prolactin in growth of the rat mammary tumor MTW9. Int J Cancer. 1991 Apr 22;48(1):109-12. PubMed PMID: 2019452. 4: Rasbach KA, Funk JA, Jayavelu T, Green PT, Schnellmann RG. 5-hydroxytryptamine receptor stimulation of mitochondrial biogenesis. J Pharmacol Exp Ther. 2010 Feb;332(2):632-9. doi: 10.1124/jpet.109.159947. Epub 2009 Oct 29. PubMed PMID: 19875674; PubMed Central PMCID: PMC2812119. 5: He HP, Shen YM, Zhang JX, Zuo GY, Hao XJ. New diterpene alkaloids from the roots of Spiraea japonica. J Nat Prod. 2001 Mar;64(3):379-80. PubMed PMID: 11277763. 6: Czoty PW, Howell LL. Behavioral effects of AMI-193, a 5-HT(2A)- and dopamine D(2)-receptor antagonist, in the squirrel monkey. Pharmacol Biochem Behav. 2000 Oct;67(2):257-64. PubMed PMID: 11124389. 7: Hansen HC, Olsson R, Croston G, Andersson CM. Multistep solution-phase parallel synthesis of spiperone analogues. Bioorg Med Chem Lett. 2000 Nov 6;10(21):2435-9. PubMed PMID: 11078195. 8: Hamada K, Yoshida M, Isayama H, Yagi Y, Kanazashi S, Kashihara Y, Takeuchi K, Yamaguchi I. Possible involvement of endogenous 5-HT in aggravation of cerulein-induced acute pancreatitis in mice. J Pharmacol Sci. 2007 Nov;105(3):240-50. Epub 2007 Oct 27. PubMed PMID: 17965538. |
PubChem Compound | 68186 |
Last Modified | Nov 11 2021 |
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